molecular formula C8H16N2O4 B1621588 N1-(2,2-diethoxyethyl)ethanediamide CAS No. 923-97-7

N1-(2,2-diethoxyethyl)ethanediamide

Cat. No.: B1621588
CAS No.: 923-97-7
M. Wt: 204.22 g/mol
InChI Key: YRIYZGZQEDRIRG-UHFFFAOYSA-N
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Description

N1-(2,2-Diethoxyethyl)ethanediamide (CAS: 941983-75-1) is an ethanediamide derivative with the IUPAC name N-(2,2-diethoxyethyl)-N'-[1-(methylsulfonyl)-1,2,3,4-tetrahydro-7-quinolinyl]ethanediamide . Its structure features a central oxalamide (ethanediamide) backbone substituted with two distinct groups:

  • N2: A 1-(methylsulfonyl)-1,2,3,4-tetrahydro-7-quinolinyl group, contributing aromaticity and sulfonyl-mediated electron-withdrawing effects .

This compound is referenced under multiple synonyms, including ZINC02564943 and AC1MDSKR, indicating its presence in chemical databases and commercial catalogs .

Properties

CAS No.

923-97-7

Molecular Formula

C8H16N2O4

Molecular Weight

204.22 g/mol

IUPAC Name

N'-(2,2-diethoxyethyl)oxamide

InChI

InChI=1S/C8H16N2O4/c1-3-13-6(14-4-2)5-10-8(12)7(9)11/h6H,3-5H2,1-2H3,(H2,9,11)(H,10,12)

InChI Key

YRIYZGZQEDRIRG-UHFFFAOYSA-N

SMILES

CCOC(CNC(=O)C(=O)N)OCC

Canonical SMILES

CCOC(CNC(=O)C(=O)N)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a comparative analysis of N1-(2,2-diethoxyethyl)ethanediamide with similar compounds:

2.1 Substituent Variations
Compound Name (CAS) N1 Substituent N2 Substituent Molecular Weight (g/mol) Key Features Reference
This compound (941983-75-1) 2,2-Diethoxyethyl 1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl Not reported High hydrophobicity; sulfonyl group enhances stability
N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide 2,3-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Not reported Aromatic benzyl and pyridine groups; potential for π-π interactions
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)ethanediamide (745047-94-3) 2-Methoxy-4-methylbenzyl 2-(5-Methylpyridin-2-yl)ethyl Not reported Methyl and methoxy groups improve solubility in polar solvents
N1-(2,4-Dichlorophenyl)-N2-[(methoxyimino)methyl]ethanediamide (303996-56-7) 2,4-Dichlorophenyl (Methoxyimino)methyl 290.1 Chlorine substituents enhance electronegativity; imino group introduces reactivity
2.2 Structural and Functional Insights
  • Hydrophobicity : The diethoxyethyl group in the target compound likely increases lipophilicity compared to analogs with methoxybenzyl groups (e.g., 2-methoxy-4-methylbenzyl in ), which may favor membrane permeability.
  • Biological Relevance: Compounds like N1-(2,3-dimethoxybenzyl)-N2-(pyridin-2-yl)ethyl oxalamide may exhibit enhanced binding to aromatic receptors due to their planar substituents, whereas the target compound’s tetrahydroquinolinyl group could confer selectivity for enzymes like kinases.

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